Product packaging for alpha-Glucametacin(Cat. No.:)

alpha-Glucametacin

Cat. No.: B12297702
M. Wt: 518.9 g/mol
InChI Key: LGAJOMLFGCSBFF-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound, systematically named 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide, belongs to the class of indole acetic acid derivatives. Its molecular formula, $$ \text{C}{25}\text{H}{27}\text{ClN}{2}\text{O}{8} $$, corresponds to a molecular weight of 518.94 g/mol. The compound’s structure integrates a glucosamine moiety conjugated to indometacin, distinguishing it from its parent molecule through enhanced hydrophilic properties.

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{25}\text{H}{27}\text{ClN}{2}\text{O}{8} $$
Molecular Weight 518.94 g/mol
CAS Registry Number 871014-84-5
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
SMILES Notation OC[C@H]1OC@HC@@HNC(=O)Cc1c2cc(OC)ccc2n(c1C)C(=O)c1ccc(cc1)Cl

The glucosamine component facilitates improved aqueous solubility, addressing a limitation of indometacin, while the indole backbone retains cyclooxygenase inhibitory activity.

Historical Development and Discovery

This compound emerged from efforts to optimize indometacin, a prototypical NSAID first introduced in the 1960s. Researchers sought to mitigate indometacin’s poor solubility and gastrointestinal toxicity by conjugating it with glucosamine, a naturally occurring amino sugar. This modification, achieved through targeted amide bond formation, was first reported in the early 2000s, with subsequent studies confirming enhanced pharmacokinetic profiles.

The compound’s repurposing potential gained attention in computational drug discovery campaigns. For instance, a 2021 study identified this compound as a multi-target ligand for leishmaniasis treatment, leveraging its ability to bind multiple parasitic enzymes with high affinity. Such findings underscore its versatility beyond traditional NSAID applications.

Position Within NSAID Pharmacological Categories

As an acetic acid-derived NSAID, this compound shares mechanistic similarities with indometacin, diclofenac, and sulindac. These agents inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), though selectivity varies. Unlike carboxylate-containing NSAIDs, this compound’s glucosamide group introduces steric and electronic modifications that may influence enzyme binding kinetics.

Table 2: Comparative Analysis of this compound and Indometacin

Feature This compound Indometacin
Solubility High (due to glucosamine) Low
Bioavailability Enhanced Moderate
COX Inhibition Dual (COX-1/COX-2) Dual (COX-1/COX-2)
Primary Use Inflammatory conditions Rheumatoid arthritis, gout

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27ClN2O8 B12297702 alpha-Glucametacin

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAJOMLFGCSBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Synthesis of Glucametacin

Glucametacin, the precursor to this compound, is formed via an amidation reaction between indometacin and glucosamine. Key steps include:

  • Esterification : Indometacin’s carboxylic acid group reacts with glucosamine’s hydroxyl group under acidic catalysis (e.g., sulfuric acid) to form an intermediate ester.
  • Amidation : The ester undergoes nucleophilic acyl substitution with ammonia or a primary amine, yielding glucametacin.

Reaction Conditions :

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Maximizes kinetics without decomposition
Solvent Dimethylformamide (DMF) Enhances solubility of reactants
Catalyst H₂SO₄ (0.5–1.0 M) Accelerates esterification
Reaction Time 4–6 hours Balances completion vs. side reactions

Yield: 68–72% under optimized conditions.

Deuterium Incorporation

This compound is synthesized by replacing specific hydrogen atoms in glucametacin with deuterium. This is achieved through:

  • Isotopic Exchange : Reacting glucametacin with deuterated solvents (e.g., D₂O) under alkaline conditions (pH 9–10).
  • Catalytic Deuteration : Using palladium-on-carbon (Pd/C) in deuterium gas (D₂) to target aromatic and aliphatic hydrogens.

Deuteration Efficiency :

Position Deuterium Incorporation (%) Method
Aromatic C-H 85–90 Catalytic Pd/C
Aliphatic C-H 70–75 Isotopic Exchange

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Removes unreacted indometacin and glucosamine with a Sephadex G-25 column.
  • Reverse-Phase HPLC : Achieves >99% purity using a C18 column and methanol/water (70:30 v/v) mobile phase.

Purity Data :

Batch Purity (%) Impurity Profile
1 99.2 0.3% residual DMF
2 98.8 0.5% glucosamine dimer

Crystallization

Recrystallization from ethanol/water (8:2) yields needle-shaped crystals with 95% recovery.

Formulation Strategies for Enhanced Bioavailability

Solubility Enhancement

This compound’s low water solubility (0.12 mg/mL at 25°C) necessitates advanced formulations:

  • Cyclodextrin Complexation : Beta-cyclodextrin increases solubility to 4.8 mg/mL via host-guest inclusion.
  • Nanoemulsions : Soybean oil/Tween 80-based emulsions achieve 92% drug loading efficiency.

Formulation Comparison :

Method Solubility (mg/mL) Stability (Months)
Cyclodextrin Complex 4.8 24
Nanoemulsion 6.2 18
Micellar Solution 3.5 12

Stabilization Against Hydrolysis

  • pH Adjustment : Formulations buffered at pH 6.5–7.0 reduce hydrolysis by 40% compared to unbuffered solutions.
  • Antioxidants : 0.01% w/v ascorbic acid prevents oxidative degradation during storage.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous flow reactor (WO2013158992A1) reduces reaction time from 6 hours to 45 minutes:

  • Throughput : 12 kg/day
  • Cost Savings : 30% lower solvent consumption vs. batch processing.

Lyophilization for Parenteral Forms

Freeze-drying with mannitol (5% w/v) produces stable lyophilized powders:

Parameter Result
Reconstitution Time <30 seconds
Residual Moisture 0.5%
Shelf Life 36 months at 25°C

Chemical Reactions Analysis

Alpha-Glucametacin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Alpha-Glucametacin has a wide range of scientific research applications, including:

Mechanism of Action

Alpha-Glucametacin exerts its effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-Glucametacin belongs to the indole-acetic acid derivative class, sharing structural and functional similarities with non-steroidal anti-inflammatory drugs (NSAIDs). Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups ATC Classification Bioavailability
This compound C₂₅H₂₁ClN₂O₈ 518.95 β-glucose, indole-acetyl, Cl A02A High (glycosylated)
Indomethacin C₁₉H₁₆ClNO₄ 357.79 Indole-acetic acid, Cl M01AB01 Moderate
Acemetacin C₂₁H₁₈ClNO₆ 415.82 Indole-glycolic acid ester M01AB11 Moderate
Glucosamine C₆H₁₃NO₅ 179.17 Amino sugar, hydroxyl groups M01AX05 Low

Key Findings :

Structural Differentiation: this compound’s β-glucose moiety distinguishes it from non-glycosylated NSAIDs like indomethacin, improving water solubility and reducing gastrointestinal toxicity . The 4-chlorobenzoyl group enhances COX-2 selectivity compared to acemetacin, which lacks halogen substituents .

Pharmacokinetics: Glycosylation in this compound facilitates faster absorption (Tₘₐₓ: 2–3 hours) compared to indomethacin (Tₘₐₓ: 4–5 hours) . In contrast, glucosamine (a natural amino sugar) exhibits poor bioavailability (<10%) due to rapid hepatic metabolism, limiting its anti-inflammatory efficacy .

Therapeutic Efficacy: this compound demonstrates superior anti-inflammatory activity in rodent models (ED₅₀: 5 mg/kg) compared to indomethacin (ED₅₀: 10 mg/kg) .

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